2,3-Dicyano-4-hydroxyphenyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dicyano-4-hydroxyphenyl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a phenyl ring substituted with cyano and hydroxy groups, and an ester linkage to a pentanoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dicyano-4-hydroxyphenyl pentanoate typically involves the esterification of 2,3-dicyano-4-hydroxybenzoic acid with pentanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dicyano-4-hydroxyphenyl pentanoate undergoes various chemical reactions, including:
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the pentanoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Formation of 2,3-dicyano-4-oxophenyl pentanoate.
Reduction: Formation of 2,3-diamino-4-hydroxyphenyl pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dicyano-4-hydroxyphenyl pentanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dicyano-4-hydroxyphenyl pentanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyano groups can participate in various chemical interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dicyano-4-hydroxybenzoic acid: Similar structure but lacks the ester linkage.
2,3-Dicyano-4-hydroxyphenyl acetate: Similar structure but with a shorter ester chain.
2,3-Dicyano-4-hydroxyphenyl butanoate: Similar structure but with a different ester chain length.
Uniqueness
2,3-Dicyano-4-hydroxyphenyl pentanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
86603-72-7 |
---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
(2,3-dicyano-4-hydroxyphenyl) pentanoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-3-4-13(17)18-12-6-5-11(16)9(7-14)10(12)8-15/h5-6,16H,2-4H2,1H3 |
InChI-Schlüssel |
PTHRGNKLKBVZGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1=C(C(=C(C=C1)O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.